3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with a fused imidazopyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic significance. It plays a crucial role in various disease conditions and has been associated with GABA A receptor modulation, proton pump inhibition, aromatase inhibition, and NSAID activity .
2.
Synthesis Analysis
Several preparative methods for synthesizing imidazo[4,5-b]pyridines have been described. For instance, refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment yields imidazo[4,5-b]pyridine and its 2-methyl derivative .
3.
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid consists of a fused imidazole ring and a pyridine moiety. The arrangement of atoms within this ring system determines its biological activity and interactions with cellular pathways .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including protonation, deprotonation, and substitution reactions. Understanding its reactivity is crucial for drug design and optimization .
5.
properties
IUPAC Name |
3-ethyl-2-methylimidazo[4,5-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-6(2)12-8-4-7(10(14)15)5-11-9(8)13/h4-5H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMNWPUOXHUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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